1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol

Catalog No.
S15873604
CAS No.
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol

Product Name

1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol

IUPAC Name

1-(6-pyrrol-1-ylpyridin-3-yl)ethanol

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-9(14)10-4-5-11(12-8-10)13-6-2-3-7-13/h2-9,14H,1H3

InChI Key

VRYGTHCULPSAIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2C=CC=C2)O

1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol, with the chemical formula C11H12N2OC_{11}H_{12}N_{2}O and a molecular weight of 188.23 g/mol, is a compound characterized by the presence of a pyrrolidine ring and a pyridine moiety. The compound features an ethan-1-ol group, indicating it possesses an alcohol functional group. Its structure includes a six-membered pyridine ring substituted at the 6-position with a pyrrolidine moiety, which contributes to its unique properties and potential biological activities .

Typical of alcohols and nitrogen-containing heterocycles. Notably, it can undergo:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Converting the alcohol group to carbonyl compounds.
  • Nucleophilic substitutions: Due to the presence of nitrogen atoms, it can act as a nucleophile in reactions with electrophiles.

These reactions are significant for modifying the compound's structure for further applications in medicinal chemistry.

Preliminary studies suggest that 1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol may exhibit various biological activities, including:

  • Antimicrobial properties: Compounds containing pyridine and pyrrole rings are often evaluated for their ability to inhibit bacterial growth.
  • Cytotoxicity: Some derivatives of similar structures have shown potential in cancer treatment by inducing apoptosis in cancer cells.
  • Neuroprotective effects: Given its structural similarity to known neuroprotective agents, further investigation into its effects on neuronal cells is warranted.

The synthesis of 1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol can be achieved through several methods:

  • Cyclization Reactions: Utilizing appropriate precursors that contain both pyridine and pyrrole functionalities can lead to the formation of this compound through cyclization.
  • Grignard Reactions: Reacting a suitable Grignard reagent with a pyridine derivative followed by hydrolysis may yield this compound.
  • Reduction Reactions: Starting from ketones or aldehydes that contain the necessary substituents can be reduced to form the desired alcohol.

These methods highlight the versatility in synthesizing this compound for research purposes.

The potential applications of 1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol include:

  • Pharmaceutical Development: As a scaffold for developing new drugs targeting various diseases, especially those related to microbial infections or cancer.
  • Chemical Probes: It could serve as a tool in biochemical assays to study biological pathways involving pyridine and pyrrole derivatives.
  • Material Science: Investigating its properties for use in organic electronics or as a ligand in coordination chemistry.

Interaction studies involving 1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol may focus on:

  • Protein Binding Affinity: Understanding how this compound interacts with various proteins can elucidate its potential mechanisms of action.
  • Receptor Activity: Investigating its binding affinity to neurotransmitter receptors could provide insights into its neuroprotective properties.

These studies are crucial for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(1H-Pyrrol-1-yl)ethanolC7H9NC_7H_9NContains similar pyrrole structure; used in medicinal chemistry .
2-Chloro-N-(pyridinyl)ethanamineC8H10ClNC_8H_{10}ClNFeatures a chloro substitution; studied for biological activity .
2-(Pyrrolidin-3-YL)ethanamineC6H13NC_6H_{13}NSimilar nitrogen-rich structure; utilized in synthesizing complex organic molecules .

Uniqueness

The uniqueness of 1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol lies in its specific arrangement of functional groups that combine both alcohol and heterocyclic components, which may contribute distinct biological activities not observed in other similar compounds. The interplay between the pyridine and pyrrole rings within its structure suggests potential for diverse interactions within biological systems, making it an interesting candidate for further research and application development.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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